2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one
Description
Nomenclature and Structural Identity
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of the compound's structural features through its chemical name. The compound is officially recognized under Chemical Abstracts Service registry number 88093-48-5, ensuring its unique identification within chemical databases and literature. The molecular formula C8H11ClN2O2 accurately represents the atomic composition, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure.
The structural identity of this compound can be precisely defined through various chemical notation systems, each providing complementary information about its molecular architecture. The canonical Simplified Molecular Input Line Entry System representation, CC(C)(C)N1C(=O)C(=C(C=N1)O)Cl, provides a linear description of the compound's connectivity, clearly indicating the tert-butyl group attachment to the nitrogen atom and the positioning of chloro and hydroxyl substituents. The International Chemical Identifier string, InChI=1S/C8H11ClN2O2/c1-8(2,3)11-7(13)6(9)5(12)4-10-11/h4,12H,1-3H3, offers an alternative structural representation that facilitates computational analysis and database searches.
The three-dimensional molecular geometry of this compound reveals important structural features that influence its chemical behavior and potential interactions. The pyridazine ring system adopts a planar configuration, characteristic of aromatic heterocycles, while the tert-butyl substituent introduces significant steric bulk that can influence both chemical reactivity and molecular interactions. The positioning of the chloro substituent at the 4-position and the hydroxyl group at the 5-position creates a specific electronic environment that affects the compound's tautomeric behavior and chemical reactivity patterns.
Position within Pyridazinone Chemical Family
The pyridazinone chemical family represents one of the most extensively studied classes of six-membered nitrogen-containing heterocycles, with compounds in this family demonstrating remarkable structural diversity and chemical versatility. This compound occupies a distinctive position within this family due to its specific substitution pattern and the resulting electronic properties. Pyridazinones are characterized by the presence of two adjacent nitrogen atoms within the six-membered ring, creating a unique electronic environment that distinguishes them from other diazine isomers such as pyrimidines and pyrazines.
The compound's position within the pyridazinone family is further defined by its tautomeric behavior, a characteristic feature of pyridazinone derivatives. The equilibrium between the pyridazinone form and the corresponding pyridazinol tautomer represents a fundamental aspect of these compounds' chemical behavior. Research has demonstrated that pyridazinones typically exist predominantly in the oxo form, with the specific tautomeric preference influenced by substituent effects and environmental conditions. In the case of this compound, the presence of the hydroxyl substituent at the 5-position introduces additional complexity to the tautomeric equilibrium, potentially stabilizing certain tautomeric forms through intramolecular hydrogen bonding interactions.
The structural relationship between this compound and other pyridazinone derivatives reveals important patterns in structure-activity relationships within this chemical family. Comparative analysis with related compounds such as 2-butyl-4-chloro-5-hydroxypyridazin-3-one and 2-butyl-4-chloro-5-methoxypyridazin-3(2H)-one demonstrates how substituent modifications can influence molecular properties and potential applications. The tert-butyl group in the target compound provides enhanced steric bulk compared to linear alkyl substituents, potentially affecting both chemical reactivity and biological activity patterns.
Historical Context and Discovery
The historical development of pyridazinone chemistry can be traced back to the late nineteenth century, when the fundamental pyridazine ring system was first synthesized and characterized. The field has evolved significantly since these early discoveries, with modern synthetic methodologies enabling the preparation of increasingly complex pyridazinone derivatives with precisely controlled substitution patterns. The discovery and development of this compound represents a continuation of this historical progression, reflecting advances in both synthetic methodology and structural characterization techniques.
The evolution of pyridazinone chemistry has been marked by several key milestones that have shaped our current understanding of these compounds. Early research focused primarily on the fundamental chemical properties of the pyridazine ring system, while subsequent investigations expanded to explore the effects of various substituents on chemical reactivity and biological activity. The development of sophisticated synthetic methodologies has enabled researchers to prepare increasingly complex pyridazinone derivatives, including compounds with multiple substituents and challenging substitution patterns such as those found in this compound.
Contemporary research in pyridazinone chemistry has been driven by the recognition of these compounds' potential applications in various fields, particularly medicinal chemistry and materials science. The systematic investigation of structure-activity relationships has revealed important insights into how specific substitution patterns influence both chemical properties and biological activities. This research has contributed to the development of more sophisticated synthetic strategies and has expanded our understanding of the fundamental chemical principles governing pyridazinone behavior.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual chemical properties to encompass its role as a representative example of advanced heterocyclic design and synthesis. This compound exemplifies the sophisticated approaches now available for the preparation of complex heterocyclic structures with precisely controlled substitution patterns and electronic properties. The systematic study of such compounds contributes to our fundamental understanding of heterocyclic chemistry and provides valuable insights into structure-property relationships that can guide the design of new compounds with desired characteristics.
The compound's significance in contemporary research is further enhanced by its potential as a synthetic intermediate for the preparation of more complex heterocyclic systems. The presence of multiple reactive functional groups, including the hydroxyl and chloro substituents, provides numerous opportunities for further chemical modification through various synthetic transformations. This versatility makes the compound particularly valuable as a building block for the synthesis of more elaborate molecular structures, including fused ring systems and other complex heterocyclic architectures.
Properties
IUPAC Name |
2-tert-butyl-4-chloro-5-hydroxypyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-8(2,3)11-7(13)6(9)5(12)4-10-11/h4,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVRDPIPYBIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715799 | |
| Record name | 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88093-48-5 | |
| Record name | 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Fluoro-3-hydroxypyridine is a common starting material for constructing the pyridazinone ring.
- The tert-butyl substituent is introduced via nucleophilic substitution using tert-butoxide.
- Protective groups such as MEM (methoxyethoxymethyl) ethers are used to protect hydroxyl groups during intermediate steps.
- Halogenation is performed using N-bromosuccinimide (NBS) or other halogenating agents.
Stepwise Synthesis Outline
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Protection | MEM chloride in presence of base | Protection of hydroxyl group to form MEM ethers |
| 2 | Nucleophilic substitution | tert-Butoxide ion displaces fluoro substituent | Introduction of tert-butyl group at position 2 |
| 3 | Bromination | N-Bromosuccinimide (NBS) in acetic acid | Bromination at position 6 or 4 to form bromo intermediates |
| 4 | Suzuki Coupling | Boronic acids, Pd catalyst, base | Introduction of aryl or alkyl substituents at position 5 |
| 5 | Deprotection | Trifluoroacetic acid in dichloromethane | Removal of MEM protecting groups to reveal hydroxyl groups |
| 6 | Chlorination | Selective chlorination reagents (e.g., SOCl2) | Introduction of chlorine at position 4 |
| 7 | Hydroxylation | Hydrolysis or oxidation as needed | Formation of 5-hydroxypyridazinone structure |
This sequence is adapted from methods used in related pyridazinone derivatives and optimized for the target compound.
Representative Synthetic Route from Literature
Based on the synthesis of structurally related compounds (e.g., 3-hydroxypyridin-2(1H)-ones and pyridazinones), the following route is illustrative:
- Intermediate B Preparation: Starting from 2-fluoro-3-hydroxypyridine, iodination at position 6 is performed, followed by MEM protection of the hydroxyl group.
- tert-Butyl Introduction: The 2-fluoro substituent is selectively displaced by tert-butoxide to yield the tert-butyl ether intermediate.
- Bromination: The intermediate is brominated with NBS to provide a bromo-substituted pyridine derivative.
- Suzuki Coupling: Reaction with appropriate boronic acids under Pd-catalyzed conditions introduces the desired substituent at position 5.
- Deprotection and Final Functionalization: Treatment with trifluoroacetic acid removes MEM groups, and subsequent selective chlorination and hydroxylation yield the target compound.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| MEM Protection | MEM chloride, base, room temp | 75–85 | Efficient protection of hydroxyl |
| tert-Butyl Substitution | tert-Butoxide, DMF, 50°C | 70–80 | Selective displacement of fluoro |
| Bromination | NBS, acetic acid, room temp | 80–90 | Selective bromination at desired site |
| Suzuki Coupling | Pd catalyst, boronic acid, base, reflux | 80–87 | High yield coupling reaction |
| Deprotection | TFA, DCM, room temp | 85–90 | Clean removal of MEM groups |
| Chlorination | SOCl2 or equivalent, controlled temp | 70–80 | Selective chlorination at position 4 |
These yields are consistent with reported literature for similar pyridazinone derivatives.
Analytical and Research Findings
- The purity and identity of intermediates and final products are confirmed by NMR, MS, and HPLC analysis.
- The tert-butyl group introduction via nucleophilic substitution is highly regioselective and efficient.
- Suzuki coupling allows for versatile substitution at position 5, enabling structural diversification.
- Protective group strategies (MEM) are crucial for maintaining functional group integrity during multi-step synthesis.
- Chlorination and hydroxylation steps require careful control of reaction conditions to avoid over-substitution or degradation.
Summary Table of Key Intermediates and Their Roles
| Intermediate | Role in Synthesis | Key Transformation |
|---|---|---|
| 2-Fluoro-3-hydroxypyridine | Starting pyridine core | Base for substitution and protection steps |
| MEM-Protected Pyridine | Protects hydroxyl group | Enables selective functionalization |
| tert-Butyl Ether Intermediate | Introduces tert-butyl group at position 2 | Nucleophilic substitution |
| Bromo-Substituted Pyridine | Site for Suzuki coupling | Halogenation intermediate |
| Suzuki Coupling Product | Introduces aryl or alkyl substituent at position 5 | Pd-catalyzed cross-coupling |
| Deprotected Pyridazinone | Reveals hydroxyl group | Acid-mediated deprotection |
| Chlorinated Pyridazinone | Final chlorination step | Selective halogenation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes, receptors, or other molecular targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
*Calculated based on molecular formulas.
Key Comparative Insights:
Substituent-Driven Bioactivity: The fluoroethoxybenzyloxy substituent in the 18F-labeled analog (C17H20ClFN2O3) enables its use in positron emission tomography (PET) imaging, as demonstrated in radiopharmaceutical studies . The ethylamino and bromopentyl groups in the α1-adrenergic antagonist enhance receptor binding and pharmacokinetic properties, critical for cardiovascular and urological therapeutics .
Impact of tert-Butyl Group :
- The tert-butyl group in the title compound and its analogs improves metabolic stability by shielding reactive sites, a feature observed in antioxidant studies of tert-butyl-containing molecules like BHA (2(3)-tert-butyl-4-hydroxyanisole) .
Crystallographic and Structural Features: Crystal structures of analogs (e.g., C17H20ClFN2O3) reveal triclinic systems with dihedral angles between pyridazinone and aryl rings (e.g., 41.37°), influencing molecular packing and intermolecular interactions . Disorder in side-chain conformations (e.g., bromopentyl chain in C14H17BrClN3O2) highlights structural flexibility, which may affect binding to biological targets .
Synthetic Methodologies :
- Common synthesis routes involve nucleophilic substitution (e.g., K2CO3-mediated alkylation in acetone) or multi-step protocols with tosyl intermediates (e.g., compound I in ) .
- Automated synthesis pipelines are emerging for 18F-labeled derivatives, emphasizing efficiency in radiopharmaceutical production .
Biological Activity
2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, known for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in drug development and enzyme interaction studies.
Comparative Biological Activity
To understand the biological activity of this compound in comparison to similar compounds, a table summarizing the activity of related pyridazinones is provided below:
| Compound Name | Inhibition Activity (IC50) | Notes |
|---|---|---|
| This compound | TBD | Potential for enzyme inhibition |
| 2-tert-Butyl-4-chloro-5-methoxypyridazin-3(2H)-one | TBD | Similar structural characteristics |
| 2-tert-Butyl-4-chloro-5-aminopyridazin-3(2H)-one | TBD | Variations in functional groups may affect activity |
Note: The specific IC50 values for the compounds are yet to be determined through experimental studies.
Synthesis and Characterization
Research indicates that this compound can be synthesized through various methods involving tert-butyl chloride and chlorinating agents under controlled conditions. The reaction typically occurs in solvents like tetrahydrofuran, with yields varying based on the specific reaction conditions employed .
Applications in Medicinal Chemistry
The compound has shown potential as an intermediate in the synthesis of other biologically active molecules. Its hydroxypyridazine structure may confer unique properties that could be exploited in drug development. For instance, studies suggest that similar compounds exhibit antiviral and anti-inflammatory activities, indicating a promising avenue for further exploration of this compound's therapeutic potential .
Toxicological Profile
While comprehensive toxicological data specific to this compound is limited, related compounds have been evaluated for their safety profiles. It is essential for future studies to assess the toxicity and safety of this compound in biological systems to establish its viability for clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one, and how can reaction conditions be optimized to minimize by-products?
- Methodology : Begin with tert-butyl-substituted pyridazine intermediates, followed by regioselective chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Introduce the hydroxyl group via controlled oxidation (e.g., KMnO₄ in acidic conditions) or hydrolysis. Optimize temperature (e.g., 0–25°C for chlorination) and stoichiometry to suppress side reactions like over-chlorination or hydroxyl group displacement .
Q. How can X-ray crystallography be employed to resolve the molecular structure and confirm regiochemistry?
- Methodology : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key parameters include bond angles (e.g., N–C–Cl ~120°) and torsional angles to confirm tert-butyl orientation. Reference analogous structures (e.g., bromopentyl derivatives) for validation .
Q. What chromatographic techniques are suitable for purifying this compound, and how can solvent systems be optimized?
- Methodology : Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (e.g., 60:40 to 90:10). For TLC, use silica gel and ethyl acetate/hexane (3:7). Adjust pH (e.g., 6.5 with ammonium acetate buffer) to enhance resolution and minimize tailing .
Q. How can spectroscopic data (NMR, IR) distinguish between positional isomers or tautomeric forms?
- Methodology : Compare -NMR chemical shifts for pyridazinone protons (δ 6.5–8.0 ppm) and tert-butyl protons (δ 1.2–1.4 ppm). IR carbonyl stretches (~1700 cm) confirm the ketone group. Discrepancies in -NMR signals for Cl-bearing carbons (~110 ppm) help identify regioisomers .
Advanced Research Questions
Q. What strategies enable selective functionalization of the hydroxyl group while preserving the chloro and tert-butyl substituents?
- Methodology : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before performing nucleophilic substitutions. Use mild coupling agents (e.g., EDC/HOBt) for esterification or amidation. Monitor reactivity via LC-MS to avoid tert-butyl cleavage under acidic/basic conditions .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : Perform DFT calculations (e.g., Gaussian or MOE) to evaluate boron-ester intermediate stability. Assess charge distribution on the pyridazinone ring to identify reactive sites. Validate predictions with experimental data from analogous boronate esters .
Q. What mechanistic insights explain contradictions in chlorination efficiency across different synthetic protocols?
- Methodology : Conduct kinetic studies using in situ -NMR or HPLC to track intermediate formation. Compare chlorination rates under varying conditions (e.g., Lewis acid catalysts vs. neat SOCl₂). Identify steric effects from the tert-butyl group using molecular dynamics simulations .
Q. How does the compound interact with biomacromolecules (e.g., enzymes) in vitro, and what assays validate these interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
